molecular formula C13H22O3 B13790250 (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one

(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one

Cat. No.: B13790250
M. Wt: 226.31 g/mol
InChI Key: GQDGYIPJMKFXRF-WCRCJTMVSA-N
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Description

(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[45]decan-7-one is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one typically involves the condensation of specific ketones and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its stability and reactivity make it a suitable candidate for drug design and development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases and conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,6,6-tetramethyl-1,3-dioxaspiro[4.5]decan-7-one
  • 2,2,6,6,8,8-hexamethyl-1,3-dioxaspiro[4.5]decan-7-one

Uniqueness

(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of five methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one

InChI

InChI=1S/C13H22O3/c1-9-6-7-13(11(2,3)10(9)14)8-15-12(4,5)16-13/h9H,6-8H2,1-5H3/t9?,13-/m1/s1

InChI Key

GQDGYIPJMKFXRF-WCRCJTMVSA-N

Isomeric SMILES

CC1CC[C@@]2(COC(O2)(C)C)C(C1=O)(C)C

Canonical SMILES

CC1CCC2(COC(O2)(C)C)C(C1=O)(C)C

Origin of Product

United States

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